molecular formula C19H20O2 B1247774 Chiricanine A

Chiricanine A

Cat. No. B1247774
M. Wt: 280.4 g/mol
InChI Key: LJFRYKIVTYCTIO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chiricanine A is a natural product found in Lonchocarpus chiricanus with data available.

Scientific Research Applications

  • Synthesis of Chiricanine A : The first and efficient syntheses of chiricanine A, a naturally occurring prenylated stilbene, were described by (Park, Lee, & Lee, 2011). This synthesis was accomplished using pinosylvin and aimed to explore its potential applications in various fields.

  • Isolation and Structural Analysis : Chiricanine A was isolated from the root bark of Lonchocarpus chiricanus, as detailed by (Ioset, Marston, Gupta, & Hostettmann, 2001). The study resolved its structure using spectrometric methods and found that it demonstrated antifungal effects against Cladosporium cucumerinum and was toxic to larvae of the yellow fever-transmitting mosquito Aedes aegypti.

  • Enantioselective Total Synthesis : The first enantioselective total synthesis of chiricanine B, a closely related compound, was achieved by (Li, Hu, Xie, & Chen, 2003). This synthesis provided insights into the chemical properties and potential applications of chiricanine A.

  • Ethnopharmacology Trends : Research in ethnopharmacology, including the study of compounds like chiricanine A, is crucial for understanding traditional cures and developing new drugs, as outlined by (Gilani & Atta-ur-Rahman, 2005).

  • Potential in Drug Development : The importance of natural products like chiricanine A in drug development is highlighted by their widespread use in various pharmacological classes, as discussed by (Gilani & Atta‐ur‐Rahman, 2005).

properties

Product Name

Chiricanine A

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol

InChI

InChI=1S/C19H20O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-10,12-13,20-21H,11H2,1-2H3/b10-9+

InChI Key

LJFRYKIVTYCTIO-MDZDMXLPSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O)C

SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C

synonyms

chiricanine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chiricanine A
Reactant of Route 2
Chiricanine A
Reactant of Route 3
Reactant of Route 3
Chiricanine A
Reactant of Route 4
Reactant of Route 4
Chiricanine A
Reactant of Route 5
Chiricanine A
Reactant of Route 6
Chiricanine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.